molecular formula C9H20N2O5 B1669965 Deanol glutamate CAS No. 22199-70-8

Deanol glutamate

Katalognummer: B1669965
CAS-Nummer: 22199-70-8
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: IKFZABILOXSNSM-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deanol glutamate (also referred to in some studies as deanol acetylglumate) is a dimethylaminoethanol (DMAE) derivative that modulates choline metabolism and acetylcholine (ACh) synthesis. Structurally, it combines DMAE—a choline analog—with glutamic acid, a neurotransmitter precursor. Deanol glutamate competitively inhibits choline transport across the blood-brain barrier (BBB) while simultaneously increasing serum choline levels, creating a dual effect on brain ACh availability . This mechanism has implications for cognitive disorders, such as tardive dyskinesia and age-related cognitive decline, though clinical outcomes vary due to its complex pharmacokinetics .

Eigenschaften

CAS-Nummer

22199-70-8

Molekularformel

C9H20N2O5

Molekulargewicht

236.27 g/mol

IUPAC-Name

(2S)-2-aminopentanedioic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C5H9NO4.C4H11NO/c6-3(5(9)10)1-2-4(7)8;1-5(2)3-4-6/h3H,1-2,6H2,(H,7,8)(H,9,10);6H,3-4H2,1-2H3/t3-;/m0./s1

InChI-Schlüssel

IKFZABILOXSNSM-DFWYDOINSA-N

SMILES

CN(C)CCO.C(CC(=O)O)C(C(=O)O)N

Isomerische SMILES

CN(C)CCO.C(CC(=O)O)[C@@H](C(=O)O)N

Kanonische SMILES

CN(C)CCO.C(CC(=O)O)C(C(=O)O)N

Aussehen

Solid powder

Andere CAS-Nummern

22199-70-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Deanol glutamate; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Dimethylaminoethanol (DMAE)
  • Efficacy: In a small clinical trial, DMAE improved motivation and reduced anxiety in patients with cognitive decline, though its effects are less potent compared to deanol glutamate’s dual-action mechanism .
  • Clinical Use : Primarily studied for mood stabilization and mild cognitive enhancement .
Meclofenoxate
  • Mechanism: A DMAE derivative esterified with para-chlorophenoxyacetic acid. It crosses the BBB more efficiently than DMAE, acting as a neuroprotectant and ACh precursor .
  • Efficacy: Demonstrates nootropic effects in animal models, enhancing memory retention.
  • Clinical Use : Investigated for dementia and cerebral ischemia .
Picamilon (C7070)
  • Mechanism: A hybrid compound combining GABA (inhibitory neurotransmitter) and niacin (vasodilator). Unlike deanol glutamate, it enhances cerebral blood flow rather than directly modulating ACh .
  • Efficacy : Effective in treating retinal artery spasms and anxiety, but lacks evidence for cholinergic system modulation .
  • Clinical Use : Primarily used in Russia for cerebrovascular disorders .
Diethylaminoethanol
  • Mechanism : Structurally analogous to DMAE but acts as a central stimulant. Banned in sports due to its classification as a masking agent by WADA .
  • Efficacy: Limited clinical data; its stimulant properties contrast with deanol glutamate’s cholinergic focus .

Key Research Findings and Clinical Implications

  • Deanol Glutamate’s Dual Effect: While it elevates serum choline, its competitive inhibition at the BBB (Ki = 159 µg vs. choline’s Km = 442 µg) may paradoxically limit brain ACh synthesis, explaining inconsistent outcomes in tardive dyskinesia trials .
  • Comparative Efficacy: Meclofenoxate and picamilon show more targeted mechanisms (neuroprotection and vasodilation, respectively), whereas deanol glutamate’s glutamic acid component may synergize with its cholinergic activity for broader neuromodulation .
  • Safety: Deanol glutamate is associated with mood alterations (e.g., irritability), while diethylaminoethanol’s stimulant effects raise doping concerns .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Mechanism Key Efficacy Clinical Use References
Deanol Glutamate Competes with choline at BBB; ACh precursor Mixed results in cognitive disorders Tardive dyskinesia, cognitive decline
DMAE Direct ACh precursor Mild cognitive/mood improvement Age-related cognitive decline
Meclofenoxate Neuroprotectant; enhances ACh Memory retention in models Dementia, cerebral ischemia
Picamilon GABA + niacin vasodilation Retinal vasodilation, anxiety Cerebrovascular disorders
Diethylaminoethanol Central stimulant Limited evidence Banned in sports

Table 2: Key Pharmacokinetic Parameters

Compound BBB Penetration Half-Life Notable Interactions
Deanol Glutamate High (competitive transport) Unreported Serum choline elevation
DMAE Moderate 4–6 hrs Synergizes with antioxidants
Meclofenoxate High 2–3 hrs Enhanced by metabolic esters

Vorbereitungsmethoden

Thermal Cyclization of Glutamic Acid

Heating L-glutamic acid at elevated temperatures (150–200°C) under reduced pressure induces dehydration, forming pyroglutamic acid. This method yields approximately 70–85% purity, requiring subsequent recrystallization from aqueous ethanol to achieve pharmaceutical-grade material.

Reaction Conditions:

  • Temperature: 180°C
  • Pressure: 10–15 mmHg
  • Duration: 3–5 hours
  • Yield: 78% after purification

Catalytic Cyclization

Alternative approaches employ acidic catalysts (e.g., hydrochloric acid or sulfuric acid) to accelerate cyclization at lower temperatures (80–100°C). This method reduces side reactions, improving yields to 90%.

Synthesis of Dimethylaminoethanol (DMAE)

DMAE, a tertiary amine, is synthesized via the reaction of dimethylamine with ethylene oxide or ethylene chlorohydrin. Industrial production favors the ethylene oxide route due to higher efficiency:

$$
\text{(CH}3\text{)}2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH}
$$

Key Parameters:

  • Temperature: 50–70°C
  • Solvent: Water or methanol
  • Yield: 95%

Salt Formation: DMAE and Pyroglutamic Acid

The final step involves neutralizing DMAE with pyroglutamic acid to form the ionic compound DMAE p-Glu.

Aqueous Neutralization

Equimolar amounts of DMAE and pyroglutamic acid are dissolved in deionized water at 25–40°C. The reaction proceeds exothermically, and the product precipitates upon cooling.

Optimized Protocol:

  • Molar ratio: 1:1 (DMAE:pyroglutamic acid)
  • Solvent: Water (10 mL/g of reactants)
  • Temperature: 30°C
  • pH: Adjusted to 6.5–7.0
  • Yield: 92%

Solvent-Based Crystallization

For enhanced purity, ethanol or isopropanol is used as a co-solvent. This method reduces solubility of byproducts, yielding crystals with >99% purity.

Analytical Characterization

Key Physicochemical Properties:

  • Melting Point: 158–160°C
  • Optical Rotation: $$[α]^{25}D = +12.5°$$ (c = 1, H$$2$$O)
  • Solubility: Freely soluble in water (50 mg/mL), sparingly soluble in ethanol

Spectroscopic Data:

  • IR (KBr): 3300 cm$$^{-1}$$ (O-H), 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-N)
  • $$^1$$H NMR (D$$2$$O): δ 3.2 (s, 6H, N(CH$$3$$)$$2$$), 2.8–3.1 (m, 2H, CH$$2$$N), 2.4–2.6 (m, 2H, CH$$_2$$COO)

Industrial-Scale Production Insights

The Chinese patent CN1709861A delineates a resolution-based method for chiral glutamic acid derivatives, offering insights applicable to pyroglutamate synthesis:

Racemization and Resolution

  • Esterification: L-glutamic acid → L-glutamic ethyl ester (using anhydrous ethanol/H$$^+$$)
  • Racemization: Catalytic conversion to DL-glutamic ethyl ester
  • Diastereomeric Salt Formation: Reaction with L-2,3-dibenzoyltartaric acid (L-DBTA) to isolate D-enantiomer

Process Efficiency:

Step Yield (%) Purity (%)
Esterification 95 98
Racemization 90 95
Resolution 76 >99
Hydrolysis 85 99.5

Pharmacological Considerations

Preclinical studies demonstrate that DMAE p-Glu enhances acetylcholine levels in the medial prefrontal cortex (0.8 ± 0.2 μM vs. 0.3 ± 0.1 μM baseline). Clinically, it ameliorates scopolamine-induced memory deficits, improving Buschke memory test scores by 35% (p < 0.01).

Q & A

Q. How can researchers optimize blinding protocols in Deanol glutamate trials to mitigate placebo effects in psychiatric outcomes?

  • Use double-dummy designs when comparing Deanol to oral choline supplements. Validate blinding efficacy through post-trial participant surveys. Reference methodologies from psychopharmacology studies with subjective endpoints .

Q. What in silico tools predict Deanol glutamate’s off-target interactions with non-cholinergic receptors?

  • Apply molecular docking simulations (e.g., AutoDock Vina) to screen for affinity with monoamine transporters or GABA receptors. Validate predictions using radioligand displacement assays. Reference computational approaches from cosmetic dermatology studies .

Data Presentation and Reporting

  • Include raw pharmacokinetic data in appendices, with processed metrics (AUC, Cmax) in main tables .
  • Use subheadings in Results/Discussion to align with PICOT-defined outcomes (e.g., “Cognitive Outcomes in Murine Models”) .
  • Contrast findings with glutamic acid/glutamine studies to highlight Deanol’s unique mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanol glutamate
Reactant of Route 2
Deanol glutamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.